N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
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Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a methoxyisoxazole carboxamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through non-covalent interactions such as hydrogen bonding, π–π stacking, and ch–o interactions . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
The downstream effects of these pathway alterations would depend on the nature of the targets and the specific interactions with the compound .
Result of Action
The effects would likely be a result of the compound’s interaction with its molecular targets and the subsequent alterations in biochemical pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other interacting molecules can influence the action, efficacy, and stability of the compound. These factors can affect the compound’s conformation, its interactions with targets, and its overall biological activity .
Preparation Methods
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves several steps. One common synthetic route includes the reaction of 5-chloro-2-methoxyaniline with appropriate reagents to introduce the isoxazole and carboxamide functionalities. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(5-chloro-2-hydroxyphenyl)-acetamide: This compound shares the chloro-substituted phenyl group but differs in the functional groups attached to the phenyl ring.
N-(5-chloro-2-methoxyphenyl)benzene sulfonamide: This compound has a similar phenyl group but includes a sulfonamide moiety instead of the isoxazole carboxamide.
Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates: These compounds feature multiple chloro-methoxyphenyl groups coordinated to an antimony center.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-17-9-4-3-7(13)5-8(9)14-12(16)10-6-11(18-2)15-19-10/h3-6H,1-2H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROUWGUMBDKMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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